molecular formula C17H18N2O2 B2361302 2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole CAS No. 477543-04-7

2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole

Cat. No.: B2361302
CAS No.: 477543-04-7
M. Wt: 282.343
InChI Key: OIKSRBBFWHDBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and chemical biology research. This compound features a benzimidazole core, a privileged scaffold in drug discovery due to its structural similarity to naturally occurring purines . This allows it to potentially interact with a variety of enzymatic targets. The molecule is further substituted at the 1-position with an ethyl group and at the 2-position with a 3,4-dimethoxyphenyl ring, modifications that are known to profoundly influence the compound's physicochemical properties and biological activity . Benzimidazole derivatives are extensively investigated for their diverse biological activities. The 3,4-dimethoxyphenyl moiety is a recognized pharmacophoric feature, notably in compounds designed to inhibit multidrug efflux pumps like the Multidrug and Toxic Compound Extrusion (MATE) transporter, a target for overcoming antimicrobial resistance . Furthermore, structural analogs of this compound, particularly those incorporating a 2-phenyl-benzimidazole structure, have demonstrated promising anticancer properties by targeting essential cellular machinery such as topoisomerase enzymes, leading to apoptosis and cell cycle arrest . The specific positioning of the ethyl and dimethoxyphenyl substituents on the benzimidazole core makes this chemical a valuable intermediate for researchers exploring structure-activity relationships (SAR) in the development of new antimicrobial or anticancer agents . It serves as a key building block for the synthesis of more complex molecules and for biochemical screening assays. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-ethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-4-19-14-8-6-5-7-13(14)18-17(19)12-9-10-15(20-2)16(11-12)21-3/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKSRBBFWHDBHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation with 3,4-Dimethoxybenzaldehyde

In a representative procedure, 3,4-dimethoxybenzaldehyde is reacted with o-phenylenediamine in the presence of an oxidizing agent. The reaction typically proceeds under reflux in a polar solvent such as ethanol or dimethylformamide (DMF). For instance, a study utilizing sodium metabisulfite as an oxidizing agent achieved cyclization within 2 hours at 130°C, yielding the intermediate 2-(3,4-dimethoxyphenyl)-1H-benzimidazole. Subsequent alkylation with ethyl iodide in the presence of a base (e.g., potassium carbonate) introduces the ethyl group at the 1-position, completing the synthesis.

Catalytic Enhancements

Recent advancements employ catalysts to improve efficiency. For example, the use of 4-dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) in anhydrous dichloromethane has been reported for analogous benzimidazole syntheses, achieving yields up to 76%. While this method was originally designed for acetamide derivatives, its adaptation to benzimidazoles involves substituting the carboxylic acid component with 3,4-dimethoxybenzaldehyde.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the condensation step, reducing reaction times from hours to minutes. A comparative study demonstrated that microwave-assisted synthesis of 2-arylbenzimidazoles achieved yields of 90–99% in 10–15 minutes, outperforming conventional heating (75–93% in 6–12 hours). For this compound, this method involves:

  • Mixing 3,4-dimethoxybenzaldehyde and o-phenylenediamine in a solvent-free system.
  • Irradiating the mixture at 150–200 W for 10 minutes.
  • Purifying the product via recrystallization from ethanol or ethyl acetate.

The dramatic reduction in reaction time and improved yield make this approach industrially viable.

Nanomaterial-Catalyzed Methods

Green chemistry principles have driven the adoption of nanocatalysts for benzimidazole synthesis. Key examples include:

Zinc Oxide Nanoparticles (ZnO-NPs)

Sharma et al. reported a solvent-free method using ZnO-NPs synthesized via a sol-gel technique. The nanoparticles activate the imine intermediate, facilitating cyclization between 3,4-dimethoxybenzaldehyde and o-phenylenediamine. This method achieves yields exceeding 85% within 20 minutes.

Manganese Dioxide (MnO₂) Nanoparticles

MnO₂ nanoparticles serve as efficient oxidants under ultrasound irradiation. In one protocol, the condensation-cyclization step is completed in 15 minutes with a 92% yield. The nanoparticles are recyclable for up to five cycles without significant loss of activity.

One-Pot Alkylation-Cyclization Strategies

Innovative one-pot methods eliminate the need for isolating intermediates. A notable approach involves:

  • Reacting 3,4-dimethoxybenzaldehyde with N-ethyl-o-phenylenediamine in the presence of iodine as a catalyst.
  • Heating the mixture at 80°C in DMF for 4 hours.
  • Isolating the product via column chromatography (yield: 88%).

This method streamlines synthesis by concurrently forming the benzimidazole ring and introducing the ethyl group.

Comparative Analysis of Methods

The table below summarizes key parameters for the leading synthesis methods:

Method Catalysts/Reagents Conditions Yield (%) Time
Conventional Condensation EDCI·HCl, DMAP 0°C to RT, 24 h 76 24 h
Microwave-Assisted None (solvent-free) 150 W, 10 min 95 10 min
ZnO-NPs ZnO nanoparticles Solvent-free, 20 min 85 20 min
One-Pot Alkylation Iodine 80°C, DMF, 4 h 88 4 h

Mechanistic Insights

The formation of this compound proceeds via:

  • Condensation : 3,4-Dimethoxybenzaldehyde reacts with o-phenylenediamine to form a Schiff base intermediate.
  • Cyclization : Oxidation or acid-catalyzed cyclization yields the benzimidazole core.
  • Alkylation : Electrophilic substitution at the 1-position introduces the ethyl group.

In microwave and nanocatalyzed methods, the catalysts polarize the aldehyde carbonyl group, accelerating nucleophilic attack by the diamine.

Challenges and Optimization

  • Regioselectivity : Competing reactions at the 1- and 3-positions necessitate precise control of reaction pH and temperature.
  • Purification : Recrystallization from dichloromethane-ethyl acetate (1:2) effectively removes unreacted starting materials.
  • Scale-Up : Microwave and nanocatalyzed methods are preferred for industrial applications due to shorter times and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Anticancer Properties

The compound exhibits significant anticancer activity, particularly against resistant and non-resistant tumor cells. Research indicates that it interacts with DNA, leading to cytotoxic effects. Specifically, studies have shown that 2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole can intercalate with DNA, increasing the melting temperature and viscosity of DNA solutions, which suggests a strong binding affinity.

In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines, showing promise as a potential chemotherapeutic agent. For instance, derivatives of benzimidazole have been evaluated for their efficacy against colorectal carcinoma cells, revealing notable inhibitory concentrations (IC50) comparable to established chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacterial strains as well as fungal species. The minimum inhibitory concentrations (MIC) for various derivatives suggest that modifications to the benzimidazole structure can enhance antimicrobial potency .

Synthetic Methods

The synthesis of this compound typically involves cyclization reactions between specific precursors. One notable method includes the reaction of monocarbonyl curcuminoid derivatives with ethyl hydrazinobenzoate, resulting in the formation of the desired benzimidazole structure. This approach highlights the versatility in designing benzimidazole derivatives tailored for specific biological activities.

Case Studies and Research Findings

Study Focus Findings
Review on Benzimidazole DerivativesDiscusses various pharmacological activities including anticancer and antimicrobial effects.
Anticancer Activity EvaluationIdentified significant anticancer properties against HCT116 cell line with IC50 values lower than standard drugs.
Antimicrobial EvaluationDemonstrated effectiveness against multiple bacterial strains with detailed MIC values indicating strong activity.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s structural analogs vary in substituent positions, alkyl chain length, and functional groups, leading to distinct physicochemical and biological profiles (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Lipophilicity (LogP)*
2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole 1-Ethyl, 2-(3,4-OCH₃) 296.34 Methoxy, ethyl Moderate (~3.2)
2-(4-Hydroxyphenyl)-1H-benzimidazole 2-(4-OH) 210.23 Hydroxyl Low (~1.8)
2-(3,4-Dihydroxyphenyl)-1H-benzimidazole 2-(3,4-OH) 226.23 Dihydroxyl Low (~1.5)
2-[(3,4-Dimethylphenoxy)methyl]-1H-benzimidazole 2-(3,4-CH₃OCH₂) 252.32 Methylphenoxy High (~3.8)
1-Pentyl-2-(3,4-OCH₃)-4,5-diphenylimidazole 1-Pentyl, 2-(3,4-OCH₃) 430.54 Methoxy, pentyl Very high (~5.1)

*LogP values estimated via computational tools.

  • Substituent Effects: Methoxy vs. Hydroxyl Groups: The methoxy groups in this compound increase lipophilicity compared to hydroxylated analogs (e.g., compounds 7–10 in ), enhancing membrane permeability but reducing aqueous solubility .

Antioxidant and Enzyme Inhibition :

  • Curcumin analogs with 3,4-dimethoxy substitutions (e.g., compound 3e in ) exhibit potent antioxidant activity (IC₅₀: 8.2 µM for DPPH scavenging) and tyrosinase inhibition (IC₅₀: 12.4 µM), comparable to the parent compound curcumin .

Antimicrobial and Antiviral Activity :

  • Benzimidazoles with 4-hydroxy or 3,4-dihydroxy substituents () show moderate antimicrobial activity (MIC: 32–64 µg/mL against S. aureus) but are less stable under physiological conditions due to oxidative susceptibility .
  • The dimethoxy substitution in this compound may improve metabolic stability, as seen in HIV-1 protease inhibitors like compound 2e (IC₅₀: 0.9 µM) .

Cytotoxicity :

  • Carbocyclic benzimidazole analogs (e.g., compound 3d in ) demonstrate low cytotoxicity (IC₅₀ > 100 µM in normal lung cells), suggesting that the ethyl and methoxy groups in the target compound may confer a favorable safety profile .
Toxicity Predictions
  • Computational models (e.g., GUSAR) predict low acute toxicity for dimethoxyphenyl-substituted compounds (LD₅₀ > 500 mg/kg), aligning with non-toxic profiles observed in carbocyclic benzimidazoles .

Biological Activity

2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, cytotoxic effects, and interactions with various biological targets.

  • IUPAC Name : this compound
  • CAS Number : 477543-04-7
  • Molecular Formula : C17H19N3O2
  • Molecular Weight : 299.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to various therapeutic effects.

Enzyme Inhibition

Research indicates that this compound may inhibit:

  • Cyclooxygenase (COX) : Involved in the inflammatory response.
  • Aldose Reductase : Linked to diabetic complications.

These interactions suggest potential applications in treating inflammatory diseases and diabetes-related conditions.

Cytotoxic Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was tested using the following methods:

Cell Line Cytotoxic Assay IC50 (µM)
A549 (Lung Cancer)WST-115.2
WM115 (Melanoma)Caspase 3/712.8

The results indicate that the compound induces apoptosis in these cancer cells, highlighting its potential as an anticancer agent.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on A549 and WM115 cell lines. The findings revealed:

  • Significant reduction in cell viability at concentrations above the IC50 values.
  • Induction of apoptosis was confirmed through caspase activation assays, suggesting that the compound triggers programmed cell death in cancer cells.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound:

  • The compound was administered in a murine model of inflammation.
  • Results showed a marked decrease in inflammatory markers (e.g., TNF-alpha and IL-6) compared to control groups.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be linked to its structural components. The presence of methoxy groups enhances lipophilicity and bioavailability, which are crucial for its biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves condensation of substituted benzaldehydes with aminotriazole derivatives under reflux in aprotic solvents (e.g., ethanol or DMSO) with catalytic acetic acid. For example, analogous benzimidazole derivatives are synthesized by refluxing 4-amino-triazole intermediates with substituted benzaldehydes for 4–18 hours, followed by solvent evaporation and crystallization . Optimizing reaction time, solvent choice (e.g., DMSO for improved solubility), and stoichiometric ratios (e.g., 1:1 molar ratio of amine to aldehyde) can enhance yields. Monitoring by TLC ensures reaction completion .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodology : Structural confirmation relies on multi-spectral analysis :

  • IR spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for benzimidazole).
  • NMR (¹H and ¹³C) : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) and aromatic protons in the benzimidazole core .
  • Elemental analysis : Validates purity by matching calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) .
  • X-ray crystallography (if applicable): Resolves 3D molecular packing and bond angles, as demonstrated for analogous dimethoxyphenyl-benzimidazole derivatives .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in biological assays?

  • Methodology :

  • Solubility : Test in polar (DMSO, ethanol) and aqueous buffers (PBS) via UV-Vis spectroscopy. Dimethoxy groups enhance lipophilicity, requiring DMSO stock solutions for in vitro studies.
  • Stability : Assess via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) monitored by HPLC. Benzimidazoles are prone to hydrolysis under acidic/alkaline conditions; neutral pH storage is recommended .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets (e.g., enzymes)?

  • Methodology :

  • Target selection : Prioritize enzymes with known benzimidazole-binding pockets (e.g., kinases, cytochrome P450).
  • Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to simulate ligand-receptor interactions. For example, triazole-benzimidazole hybrids show binding to α-glucosidase via H-bonding with methoxy groups .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. Discrepancies may arise from solvent effects or protein flexibility .

Q. What strategies resolve contradictions between computational toxicity predictions and experimental cytotoxicity data for this compound?

  • Methodology :

  • In silico tools : Use GUSAR or ProTox-II to predict acute toxicity (e.g., LD₅₀). For dimethoxyphenyl derivatives, false positives may occur due to overestimation of methoxy group metabolism .
  • Experimental validation : Perform MTT assays on HepG2 cells. If computational predictions conflict with cell viability data, refine models by incorporating metabolic stability data (e.g., CYP450 inhibition assays) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

  • Methodology :

  • Scaffold modification : Introduce substituents (e.g., halogens, sulfonyl groups) at the benzimidazole N1 or aryl positions. For example, fluorophenyl-thiazole hybrids exhibit improved antimicrobial activity .
  • Pharmacophore mapping : Identify critical moieties (e.g., methoxy groups for hydrogen bonding) via 3D-QSAR using CoMFA/CoMSIA .
  • Data analysis : Compare IC₅₀ values across derivatives to establish trends (e.g., electron-withdrawing groups enhance enzyme inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.